1,3,4-Oxadiazinan-2-one
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Overview
Description
1,3,4-Oxadiazinan-2-one is a heterocyclic compound that contains a six-membered ring with three nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazinan-2-one can be synthesized through various methods. One common approach involves the reaction of acetophenones with cyanoacetic acid hydrazide in the presence of acetic acid as a solvent . This reaction does not require rigorously dried solvents, reagents, or an inert atmosphere, making it relatively straightforward.
Another method involves the [3 + 3] cycloaddition of in situ generated azaoxyallyl cations with nitrones . This reaction proceeds under mild conditions and yields this compound derivatives in good to high yields.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. One-pot synthesis methods, such as the aerobic oxidation of acylhydrazides followed by cycloaddition with allenoates, have been developed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring.
Substitution: Nucleophilic substitution reactions involving derivatives of 2-(aminooxy)ethanamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium nitrite and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like azaoxyallyl cations and nitrones are used in cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties.
Scientific Research Applications
1,3,4-Oxadiazinan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazinan-2-one involves its interaction with various molecular targets. The compound’s unique structure allows it to act as an electron-withdrawing group, influencing the reactivity of other molecules in its vicinity . This property makes it useful in various chemical reactions and biological processes.
Comparison with Similar Compounds
1,3,4-Oxadiazinan-2-one can be compared with other similar compounds, such as:
1,3,4-Oxadiazoles: These compounds have a five-membered ring and are known for their biological activity.
1,2,4-Oxadiazines: These compounds have a similar ring structure but differ in the position of nitrogen atoms.
Oxadiazinan-5-ones: These derivatives have different substitution patterns and exhibit unique chemical properties.
Properties
IUPAC Name |
1,3,4-oxadiazinan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c6-3-5-4-1-2-7-3/h4H,1-2H2,(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSRDSXWYFVGHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.